molecular formula C19H20N6O3 B2994340 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021122-88-2

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2994340
CAS No.: 1021122-88-2
M. Wt: 380.408
InChI Key: VXTLTPZPVWIASU-UHFFFAOYSA-N
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Description

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound of notable interest in various scientific disciplines. This compound is structurally characterized by a blend of diverse functional groups, making it an intriguing subject for chemical research and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide serves as a key intermediate for the synthesis of more complex molecules, potentially with pharmaceutical properties.

Biology

The biological applications include studies on its effects on cellular processes due to its structural similarity to known bioactive molecules. Researchers might explore its potential as a modulator of enzyme activity or as a probe in biological assays.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities. Its interaction with specific biological targets can pave the way for drug development.

Industry

In industry, derivatives of this compound might be employed in the development of new materials or as catalysts in chemical reactions, given their unique functional properties.

Future Directions

The future directions for this compound could involve further optimization of its chemical structure to improve its selectivity and potency against its biological targets . Additionally, more research could be conducted to explore its potential applications in the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step reactions. Starting with the formation of the pyrazolo[3,4-d]pyrimidine core, one common method includes a cyclization reaction between a suitable aminopyrimidine and hydrazine derivatives. This is followed by N-alkylation to introduce the pyrrolidine ring. The next step involves the reaction of this intermediate with 2-bromoethyl benzo[d][1,3]dioxole-5-carboxamide under basic conditions to yield the final product.

Industrial Production Methods

For industrial production, optimization of these reactions is crucial to increase yield and purity. The use of high-throughput screening for optimal reaction conditions and the employment of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes substitution and cyclization reactions. It can participate in nucleophilic substitution reactions due to the presence of halides in some synthetic intermediates. Oxidation and reduction reactions might occur at the functional groups such as the pyrimidine ring or the dioxole moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines and thiols under basic conditions.

Major Products Formed

Products of these reactions often include various derivatives with modified functional groups, potentially leading to new compounds with varied biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)-benzo[d][1,3]dioxole-5-carboxamide

  • N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

  • N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Highlighting Uniqueness

What sets N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide apart from these similar compounds is the incorporation of the pyrrolidine ring, which may confer unique steric and electronic properties. These variations can significantly affect the compound's reactivity, stability, and interaction with biological targets, highlighting its potential for distinct applications in scientific research and industry.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c26-19(13-3-4-15-16(9-13)28-12-27-15)20-5-8-25-18-14(10-23-25)17(21-11-22-18)24-6-1-2-7-24/h3-4,9-11H,1-2,5-8,12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTLTPZPVWIASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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